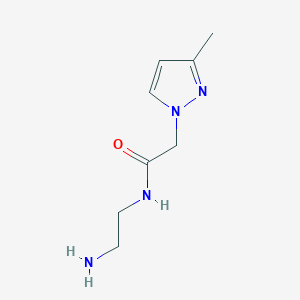

N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide

Description

N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide is a pyrazole-containing acetamide derivative with a 2-aminoethyl group attached to the amide nitrogen. Its molecular formula is C₈H₁₃N₅O, and it combines a moderately lipophilic 3-methylpyrazole moiety with a polar aminoethyl chain.

Properties

IUPAC Name |

N-(2-aminoethyl)-2-(3-methylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-2-5-12(11-7)6-8(13)10-4-3-9/h2,5H,3-4,6,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONDTHXMUFYISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234660 | |

| Record name | N-(2-Aminoethyl)-3-methyl-1H-pyrazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006482-79-6 | |

| Record name | N-(2-Aminoethyl)-3-methyl-1H-pyrazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006482-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-3-methyl-1H-pyrazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction where 2-chloroethylamine reacts with the pyrazole derivative in the presence of a base like sodium hydride.

Formation of the Acetamide Group: The final step involves the reaction of the aminoethyl-pyrazole intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

Oxidation: Formation of imines, oximes, or nitroso compounds.

Reduction: Formation of primary or secondary amines, or alcohols.

Substitution: Introduction of halogens, nitro groups, or sulfonyl groups on the pyrazole ring.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate various cellular processes, and their dysregulation is often linked to cancer and other diseases.

Case Study: PCTAIRE Family Kinase Inhibitors

Research has shown that pyrazole-based compounds can effectively inhibit kinases from the PCTAIRE family, which are implicated in several types of cancer. A study reported the synthesis of various pyrazole derivatives that demonstrated high potency against CDK16, a member of this family. The compound exhibited an EC50 value of 33 nM, indicating strong cellular activity . The structure-activity relationship (SAR) studies revealed that modifications to the pyrazole moiety could enhance selectivity and potency against specific kinases, paving the way for targeted cancer therapies .

Activation of GIRK Channels

This compound also shows promise as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. These channels play a vital role in regulating neuronal excitability and are potential targets for treating neurological disorders.

Case Study: Development of GIRK Channel Activators

A series of compounds derived from pyrazole scaffolds have been identified as potent GIRK1/2 channel activators. These compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based activators. In vivo studies have indicated their potential utility in treating conditions such as epilepsy and anxiety disorders . The incorporation of specific moieties into the pyrazole structure has been shown to enhance both potency and selectivity for GIRK channels, highlighting the versatility of this compound class in drug design .

Anti-Cancer Potential

The anti-cancer properties of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit anti-proliferative effects against various cancer cell lines.

Case Study: Anti-Proliferative Activity

In vitro studies have demonstrated that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, modifications to the pyrazole structure have led to compounds that selectively inhibit cancer cell growth while sparing normal cells . The ability to fine-tune these compounds through SAR studies allows researchers to optimize their anti-cancer efficacy further.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Lipophilicity : The trifluoromethyl analog exhibits higher logP than the target compound due to the CF₃ group, which may improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding: The amino group in and the NH₂ in the target compound enhance interactions with polar targets (e.g., enzymes), while the nitro group in may act as a hydrogen-bond acceptor.

Pharmacological and Crystallographic Insights

- Biological Activity: Pyrazole acetamides are frequently explored as kinase inhibitors or antimicrobial agents. The CF₃ group in may enhance target affinity through hydrophobic interactions, while the amino group in could improve solubility .

- Crystal Packing : Analogs like form R²²(10) hydrogen-bonded dimers, which stabilize the crystal lattice. The target compound’s NH₂ group may participate in similar interactions, influencing its solid-state stability .

Biological Activity

Overview

N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide (CAS No. 1006482-79-6) is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features an aminoethyl group attached to a pyrazole ring, contributing to its unique biological interactions. The structural formula can be represented as follows:

This compound interacts with various biological targets through several mechanisms:

- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with target proteins.

- Electrostatic Interactions : The compound can engage in electrostatic interactions due to the presence of polar functional groups.

- Hydrophobic Interactions : The pyrazole ring enhances lipophilicity, facilitating binding to hydrophobic pockets in proteins.

These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 μg/mL |

| Pseudomonas aeruginosa | 10 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

| Streptococcus faecalis | 7 μg/mL |

These results suggest that the compound could serve as a potential lead for developing new antibiotics, especially in light of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study demonstrated that derivatives of pyrazole compounds showed cytotoxic effects on various cancer cell lines, inducing apoptosis at low micromolar concentrations. The mechanism involved:

- Cell Cycle Arrest : The compound caused significant arrest in the S and G2/M phases of the cell cycle.

- Microtubule Disruption : It inhibited tubulin polymerization, which is critical for cancer cell proliferation .

Study on Antimicrobial Efficacy

A study published in 2024 evaluated the antibacterial activity of this compound against clinical isolates of resistant bacteria. The findings highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant strains .

Research on Anticancer Properties

Another significant research effort focused on the anticancer effects of pyrazole derivatives, including this compound. This study revealed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide?

- Synthesis Steps :

- Amide Coupling : Reacting 3-methyl-1H-pyrazole derivatives with activated acetamide precursors under controlled pH and temperature (e.g., ethanol as solvent, 60–80°C) .

- Heterocyclic Functionalization : Introducing the pyrazole moiety via nucleophilic substitution or cyclization reactions .

- Analytical Methods :

- TLC Monitoring : Track reaction progress using silica-gel plates with UV visualization .

- Spectroscopic Confirmation : Validate structure via ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 7.2–7.8 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and MS (molecular ion peak matching calculated molecular weight) .

Q. How can researchers minimize side reactions during synthesis?

- Controlled Conditions : Optimize temperature (e.g., <100°C to avoid decomposition), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for limiting reagent) .

- Purification Techniques : Employ column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate high-purity products (>95%) .

Advanced Research Questions

Q. What methodologies optimize reaction yields for structurally similar acetamide derivatives?

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading). For example, a 3² factorial design revealed that yields increased by 20% at 70°C with 5 mol% CuI .

- In Silico Reaction Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and select optimal catalysts (e.g., Lewis acids like ZnCl₂) .

Q. How can computational tools predict biological activity and target interactions?

- PASS Algorithm : Predict potential bioactivities (e.g., antimicrobial, anticancer) by comparing molecular descriptors with known databases .

- Molecular Docking : Simulate binding affinities (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase active sites) .

Q. How to resolve contradictions in spectral or bioactivity data across studies?

- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals (e.g., overlapping pyrazole and aromatic protons) .

- Assay Standardization : Compare bioactivity under identical conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923) to isolate structural vs. experimental variability .

Biological Activity & Mechanism

Q. How to design assays for evaluating antimicrobial or anticancer activity?

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values. For example, derivatives with electron-withdrawing substituents showed MICs of 8–16 µg/mL against Gram-positive bacteria .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Q. What strategies address conflicting bioactivity results in similar compounds?

- SAR Analysis : Systematically vary substituents (e.g., methyl vs. chloro groups on the phenyl ring) and correlate with activity trends. For instance, 3-methylpyrazole derivatives showed 3× higher anticancer activity than unsubstituted analogs .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.